Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate
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Overview
Description
Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both pyridine and pyrimidine moieties in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with ethyl acetoacetate under basic conditions to form the intermediate, which is then cyclized to yield the desired pyrimidine derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction parameters such as solvent choice, catalyst concentration, and reaction time is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyridine and pyrimidine rings can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the pyridine ring can lead to piperidine derivatives.
Scientific Research Applications
Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with nucleic acids, affecting processes such as DNA replication and transcription. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-2-(2-thiophenyl)-5-pyrimidinecarboxylate: Similar structure but with a thiophene ring instead of a pyridine ring.
Methyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-hydroxy-2-(2-pyridinyl)-6-pyrimidinecarboxylate: Similar structure but with a different substitution pattern on the pyrimidine ring.
Uniqueness
This compound is unique due to the specific positioning of the hydroxyl and ester groups, which influence its chemical reactivity and biological activity. The combination of pyridine and pyrimidine rings also provides a versatile scaffold for further chemical modifications and functionalization.
Properties
IUPAC Name |
ethyl 6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-2-18-12(17)8-7-14-10(15-11(8)16)9-5-3-4-6-13-9/h3-7H,2H2,1H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPXJFJTKJTIFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372585 |
Source
|
Record name | Ethyl 6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60060-10-8 |
Source
|
Record name | Ethyl 6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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